Melting Point and Density: Physical Property Differentiation from Unsubstituted Analog
The 2-methyl substitution imparts a distinct solid-state character compared to the unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde. The target compound exhibits a melting point of 117–118 °C and a predicted density of 1.21 g/cm³ . In contrast, the unsubstituted analog (CAS 933752-89-7) is reported with a lower melting point range of 80–82 °C . This 35–38 °C elevation in melting point reflects stronger intermolecular interactions in the crystalline lattice, which can influence solubility and purification strategies.
| Evidence Dimension | Melting point (and predicted density) |
|---|---|
| Target Compound Data | 117–118 °C; density 1.21 ± 0.1 g/cm³ |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 933752-89-7): mp 80–82 °C |
| Quantified Difference | Melting point elevated by 35–38 °C |
| Conditions | Solid state, standard atmospheric pressure |
Why This Matters
A higher melting point indicates greater crystallinity and stability during storage, which is critical for maintaining purity in long-term research and for consistent solid-phase reaction performance.
